2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride
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Overview
Description
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an aminoethyl group and two methyl groups on the nitrogen atom. It is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method includes the alkylation of pyrimidine with 2-chloroethylamine hydrochloride under basic conditions, followed by methylation using methyl iodide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)pyrimidine
- N,N-Dimethylpyrimidin-4-amine
- 2-(2-Aminoethyl)-N-methylpyrimidin-4-amine
Uniqueness
What sets 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the aminoethyl and dimethyl groups enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
CAS No. |
1196154-42-3 |
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Molecular Formula |
C8H15ClN4 |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
2-(2-aminoethyl)-N,N-dimethylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-12(2)8-4-6-10-7(11-8)3-5-9;/h4,6H,3,5,9H2,1-2H3;1H |
InChI Key |
YZROVCOFXPGYIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CCN.Cl |
Origin of Product |
United States |
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